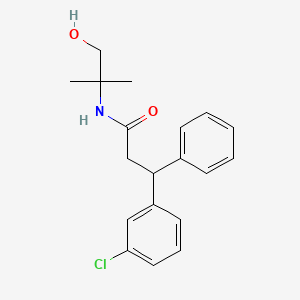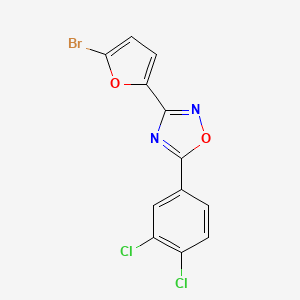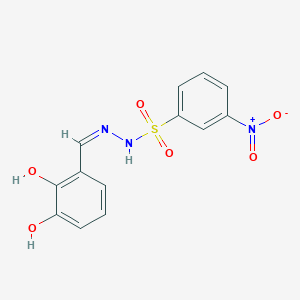
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known by the name 'Tramadol' and is widely used as a pain reliever. We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the binding of the compound to the mu-opioid receptors in the brain. This binding results in the activation of the receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for producing the pain-relieving effects of the compound.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain, induce feelings of euphoria, and produce sedative effects. This compound has also been shown to affect the central nervous system, respiratory system, and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide in lab experiments is its ability to produce consistent results. This compound has been extensively studied, and its effects are well understood. However, one of the main limitations of using this compound in lab experiments is its potential for abuse. Due to its pain-relieving and euphoric effects, researchers must take precautions to prevent misuse of the compound.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. One area of research is the development of new pain-relieving drugs that are less addictive and have fewer side effects than current medications. Another area of research is the potential use of this compound in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers may explore the potential use of this compound in the treatment of other medical conditions such as epilepsy and Parkinson's disease.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide involves the reaction between 3-chlorophenyl magnesium bromide and N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide. This reaction takes place in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified through recrystallization to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide has been extensively studied for its potential applications in the field of medicine. It is widely used as a pain reliever due to its ability to bind to the mu-opioid receptors in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,13-22)21-18(23)12-17(14-7-4-3-5-8-14)15-9-6-10-16(20)11-15/h3-11,17,22H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIANKZGMDVLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)
![[(6-fluoro-4-quinolinyl)oxy]acetic acid](/img/structure/B6058993.png)


![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6059027.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)